Carbol-fuchsin free base

Beschreibung

Eigenschaften

CAS-Nummer |

682730-74-1 |

|---|---|

Molekularformel |

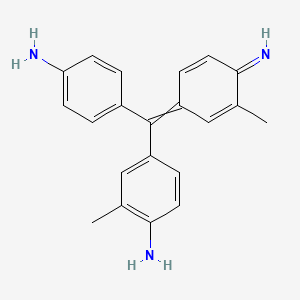

C21H21N3 |

Molekulargewicht |

315.4 g/mol |

IUPAC-Name |

4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline |

InChI |

InChI=1S/C21H21N3/c1-13-11-16(5-9-19(13)23)21(15-3-7-18(22)8-4-15)17-6-10-20(24)14(2)12-17/h3-12,23H,22,24H2,1-2H3 |

InChI-Schlüssel |

RJAMLLTWCQCKGI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Carbol-fuchsin free base is synthesized by dissolving basic fuchsin in ethanol and then adding phenol. The mixture is heated gently to ensure complete dissolution . The preparation involves:

- Dissolving 10 grams of basic fuchsin in 30 ml of ethanol.

- Adding the remaining quantity of ethanol and mixing well.

- Adding phenol to the solution and heating gently .

Industrial Production Methods

In industrial settings, this compound is produced in larger quantities using similar methods but with scaled-up equipment. The process involves precise control of temperature and mixing to ensure consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Carbol-fuchsin free base undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other forms of fuchsin.

Substitution: The phenol group in carbol-fuchsin can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include different derivatives of fuchsin, which can be used for various staining and diagnostic purposes .

Wissenschaftliche Forschungsanwendungen

Applications in Microbiology

-

Acid-Fast Staining

- Ziehl-Neelsen Staining Method : Carbol-fuchsin is a key component in this method, which is used to identify acid-fast bacilli in clinical samples. The dye forms an acid-insoluble complex with mycolic acids present in the bacterial cell wall, resulting in a bright red coloration of the bacteria against a blue background when counterstained with methylene blue .

- Sensitivity Studies : Research indicates that varying concentrations of carbol-fuchsin affect the sensitivity of the Ziehl-Neelsen method. For instance, using 0.3% carbol-fuchsin resulted in lower sensitivity compared to 1% . This highlights the importance of concentration in diagnostic accuracy.

- Histopathology

- Veterinary Medicine

Applications in Research

-

Antimicrobial Activity

- Recent studies have explored carbol-fuchsin's potential beyond staining. For instance, it has been investigated for its antifungal properties against various pathogens, including Fusarium oxysporum. The results suggest that derivatives of carbol-fuchsin exhibit significant antimicrobial activity, indicating potential applications in agricultural science .

- Histological Techniques

Case Studies

-

Comparative Effectiveness Study

- A study involving 586 sputum samples compared the standard Ziehl-Neelsen method using 1% carbol-fuchsin against a modified method using 0.3%. The findings revealed that the standard method had significantly higher sensitivity (84%) compared to the modified method (72%), emphasizing the critical role of dye concentration in diagnostic procedures .

- Application in Plant Pathology

Wirkmechanismus

The mechanism of action of carbol-fuchsin free base involves its ability to penetrate the waxy cell walls of mycobacteria. The phenol component facilitates the dye’s entry into the cell wall, where it binds to the mycolic acids. This binding allows the bacteria to retain the red color of the dye even after decolorization with acid-alcohol . The compound’s effectiveness is due to its lipid-soluble nature, which enables it to penetrate and stain the bacterial cells .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Comparative Analysis of Carbol-Fuchsin and Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.